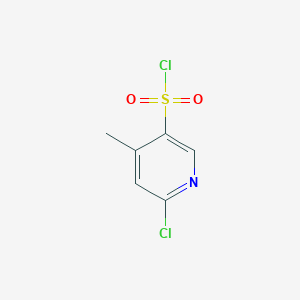

6-Chloro-4-methylpyridine-3-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYILBFFYTJJANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622228 | |

| Record name | 6-Chloro-4-methylpyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889944-76-7 | |

| Record name | 6-Chloro-4-methyl-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889944-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methylpyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-methylpyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-4-methylpyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, reactivity, and applications of 6-Chloro-4-methylpyridine-3-sulfonyl chloride. This compound is a valuable heterocyclic building block, particularly in the field of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its key identifiers and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 889944-76-7 | [2][3] |

| Molecular Formula | C₆H₅Cl₂NO₂S | [2][3] |

| Molecular Weight | 226.08 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% - 97% | [1][3] |

| InChI | 1S/C6H5Cl2NO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3 | [1][2] |

| InChIKey | BYILBFFYTJJANW-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=CC(=NC=C1S(=O)(=O)Cl)Cl | [4] |

Safety and Hazards

Due to its reactive nature as a sulfonyl chloride, this compound is classified as hazardous. It is corrosive and can cause severe skin burns and eye damage.[2][5] It may also cause respiratory irritation.[2] Strict adherence to safety protocols is mandatory.

GHS Classification: [2]

-

Skin Corrosion/Irritation: Category 1B[2]

-

Serious Eye Damage/Eye Irritation: Category 1[5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2][5]

| Hazard Information | Details | Source(s) |

| Signal Word | Danger | [1][2] |

| Pictograms | GHS05 (Corrosion) | [1] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P260, P261, P264, P271, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P319, P321, P363, P403+P233, P405, P501 | [1][2] |

Handling and Storage:

-

Handling: Use only under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Avoid breathing dust and prevent contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] For long-term stability, it is recommended to store in a freezer under an inert atmosphere at -20°C.[1][4] Keep away from water and strong oxidizing agents.[5]

Reactivity and Applications

This compound is primarily used as a chemical intermediate and building block in organic synthesis. Its sulfonyl chloride group is a versatile functional handle for introducing the substituted pyridylsulfonyl moiety into various molecules.

This reactivity makes it a valuable reagent in drug discovery and development. For instance, it is listed as a "Protein Degrader Building Block," indicating its potential use in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutic agents.[3] The pyridine scaffold itself is a common feature in many pharmaceuticals, and the specific substitution pattern of this compound offers a unique structural motif for medicinal chemists to explore.[7]

The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. This allows for the synthesis of a wide range of sulfonamide and sulfonate ester derivatives, which are important classes of compounds in medicinal chemistry.[8]

Figure 1: Logical relationship of the compound's properties and applications.

Experimental Protocols

The following is a representative experimental protocol for the reaction of a substituted pyridine-3-sulfonyl chloride with an amine to form a sulfonamide. This illustrates a common application of this class of reagents.

Synthesis of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide [9]

-

Materials:

-

Pyridin-4-ylmethanamine

-

6-chloropyridine-3-sulfonyl chloride (a related compound, demonstrating the general reactivity)

-

Triethylamine

-

Dry Dichloromethane (DCM)

-

10% Sodium Bicarbonate solution

-

Petroleum ether and Ethyl acetate for column chromatography

-

-

Procedure:

-

A solution of Pyridin-4-ylmethanamine (7.4 mmol) in dry dichloromethane (10 ml) is cooled to 273 K (0 °C).[9]

-

A solution of 6-chloropyridine-3-sulfonyl chloride (7.4 mmol) in dichloromethane and triethylamine (1.48 mmol) is added slowly to the cooled amine solution.[9]

-

The reaction mixture is then heated to 323 K (50 °C) for 4 hours.[9] Progress is monitored by Thin Layer Chromatography (TLC).[9]

-

After the reaction is complete, the mixture is cooled to room temperature.[9]

-

The reaction mixture is washed with a 10% sodium bicarbonate solution.[9]

-

The organic layer is separated, dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure to yield the crude product.[9]

-

The crude compound is purified by column chromatography using a petroleum ether: ethyl acetate (7:3) mixture as the eluent to afford the pure sulfonamide product.[9]

-

Figure 2: General workflow for sulfonamide synthesis.

This guide provides essential information for the safe handling and effective use of this compound in a research and development setting. As with any reactive chemical, users should consult the full Safety Data Sheet (SDS) provided by the supplier before commencing any experimental work.

References

- 1. This compound | 889944-76-7 [sigmaaldrich.com]

- 2. This compound | C6H5Cl2NO2S | CID 22064991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. achmem.com [achmem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-4-methylpyridine-3-sulfonyl chloride (CAS: 889944-76-7) for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-4-methylpyridine-3-sulfonyl chloride, a key building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Data Presentation

This compound is a substituted pyridylsulfonyl chloride that serves as a versatile reagent in organic synthesis. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 889944-76-7 | Multiple |

| Molecular Formula | C₆H₅Cl₂NO₂S | --INVALID-LINK-- |

| Molecular Weight | 226.08 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | Typically ≥95% | [Various Suppliers] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | --INVALID-LINK-- |

| InChI Key | BYILBFFYTJJANW-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | CC1=CC(=NC=C1S(=O)(=O)Cl)Cl | --INVALID-LINK-- |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis is proposed to proceed via the formation of the key intermediate, 3-amino-6-chloro-4-methylpyridine, followed by a diazotization reaction and subsequent sulfonyl chlorination.

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: Synthesis of the Precursor (3-Amino-6-chloro-4-methylpyridine)

The synthesis of the aminopyridine precursor can be adapted from patented procedures for similar structures.[1][2][3]

Materials:

-

Substituted 4-picoline derivative

-

Nitrating agent (e.g., HNO₃/H₂SO₄)

-

Reducing agent (e.g., Fe/HCl or H₂/Pd-C)

-

Chlorinating agent

Procedure:

-

Nitration: The starting 4-picoline derivative is nitrated to introduce a nitro group at the 3-position. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures.

-

Reduction: The resulting 3-nitro-4-methylpyridine derivative is then reduced to the corresponding 3-amino compound. This can be achieved through various methods, including catalytic hydrogenation or metal-acid reduction.

-

Chlorination: Introduction of the chloro group at the 6-position can be accomplished through methods such as Sandmeyer-type reactions if starting from an appropriate amino precursor, or by direct chlorination of the pyridine ring under specific conditions.

Experimental Protocol: Diazotization and Sulfonyl Chlorination

This protocol is adapted from general methods for the synthesis of pyridine-3-sulfonyl chlorides from 3-aminopyridines.[1][4][5]

Materials:

-

3-Amino-6-chloro-4-methylpyridine

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sulfur dioxide (SO₂)

-

Copper(I) chloride (CuCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Diazotization: 3-Amino-6-chloro-4-methylpyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Sulfonyl Chlorination: In a separate flask, a solution of sulfur dioxide in a suitable solvent is prepared and saturated with copper(I) chloride. The freshly prepared diazonium salt solution is then added slowly to this mixture. The reaction is stirred at a controlled temperature until the evolution of nitrogen gas ceases.

-

Work-up and Isolation: The reaction mixture is extracted with dichloromethane. The organic layers are combined, washed with saturated aqueous sodium bicarbonate solution, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by chromatography if necessary.

Reactivity and Applications in Drug Discovery

This compound is a valuable electrophilic building block, primarily used for the synthesis of sulfonamides through its reaction with primary or secondary amines. This reactivity is central to its application in drug discovery.

Sulfonamide Formation

The sulfonyl chloride moiety readily reacts with nucleophilic amines in the presence of a base (e.g., triethylamine or pyridine) to form a stable sulfonamide linkage.

Caption: General reaction for sulfonamide synthesis.

Application in Targeted Protein Degradation: PROTACs

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7][8][9][10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][9][11]

The substituted pyridinesulfonamide motif derived from this compound can serve as a component of the PROTAC, either as part of the linker or as a ligand for the protein of interest or the E3 ligase.

Caption: Simplified workflow of PROTAC-mediated protein degradation.

While specific PROTACs synthesized directly from this compound are not yet prominently featured in publicly available literature, the inclusion of similar substituted pyridinesulfonamide moieties in patented PROTAC structures suggests the utility of this building block in this therapeutic modality. The target proteins for such PROTACs are diverse and can include kinases, transcription factors, and other proteins implicated in diseases such as cancer and autoimmune disorders.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation.[12]

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable and reactive building block for medicinal chemists. Its primary utility lies in the straightforward synthesis of substituted sulfonamides, a common motif in a wide range of biologically active compounds. Its emerging role in the construction of PROTACs highlights its importance in the development of next-generation therapeutics aimed at targeted protein degradation. Researchers and drug development professionals should consider this reagent as a key component in their synthetic strategies for accessing novel chemical matter with therapeutic potential. Proper handling and safety precautions are essential when working with this compound.

References

- 1. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]

- 8. Beyond canonical PROTAC: biological targeted protein degradation (bioTPD) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTACs revolutionize small molecule drugs | CAS [cas.org]

- 10. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound | 889944-76-7 [sigmaaldrich.com]

An In-depth Technical Guide to 6-chloro-4-methyl-3-pyridinesulfonyl chloride

This technical guide provides a comprehensive overview of 6-chloro-4-methyl-3-pyridinesulfonyl chloride, a key intermediate for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and potential applications in medicinal chemistry.

Chemical Structure and Properties

6-chloro-4-methyl-3-pyridinesulfonyl chloride is a substituted pyridine derivative containing a reactive sulfonyl chloride functional group. This functional group makes it a valuable building block in organic synthesis, particularly for the preparation of sulfonamides.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | 6-chloro-4-methylpyridine-3-sulfonyl chloride | PubChem |

| CAS Number | 889944-76-7 | PubChem |

| Molecular Formula | C₆H₅Cl₂NO₂S | PubChem |

| Molecular Weight | 226.08 g/mol | PubChem |

| Canonical SMILES | CC1=CC(=NC=C1S(=O)(=O)Cl)Cl | PubChem |

| InChI | InChI=1S/C6H5Cl2NO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3 | PubChem |

| InChIKey | BYILBFFYTJJANW-UHFFFAOYSA-N | PubChem |

| Physical Form | Solid (predicted) | - |

| Purity | Typically >97% | Supplier Data |

| Storage | Store in freezer, under -20°C, inert atmosphere | Supplier Data |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons (2H, chemical shift δ 7.5-9.0 ppm), Methyl protons (3H, singlet, δ 2.3-2.7 ppm) |

| ¹³C NMR | Aromatic carbons (5C, chemical shift δ 120-160 ppm), Methyl carbon (1C, δ 15-25 ppm) |

| IR Spectroscopy | Strong S=O stretching bands (asymmetric and symmetric) around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, C-Cl stretching around 600-800 cm⁻¹, Aromatic C-H stretching around 3000-3100 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak (M⁺) with characteristic isotopic pattern for two chlorine atoms. |

Synthesis

A detailed experimental protocol for the synthesis of 6-chloro-4-methyl-3-pyridinesulfonyl chloride is not explicitly described in peer-reviewed scientific literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of analogous pyridine-3-sulfonyl chlorides. The most common method involves the diazotization of the corresponding aminopyridine followed by a Sandmeyer-type reaction with sulfur dioxide and a copper salt in the presence of a chloride source.

The likely precursor for this synthesis is 3-amino-6-chloro-4-methylpyridine. Several synthetic routes for this precursor have been reported.

Proposed Experimental Protocol for the Synthesis of 6-chloro-4-methyl-3-pyridinesulfonyl chloride

Disclaimer: The following is a proposed experimental protocol based on the synthesis of similar compounds and has not been experimentally validated for this specific molecule.

Reaction Scheme:

Physical and chemical properties of 6-Chloro-4-methylpyridine-3-sulfonyl chloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Chloro-4-methylpyridine-3-sulfonyl chloride, a key building block in contemporary drug discovery, particularly in the development of targeted protein degraders.

Core Physical and Chemical Properties

This compound is a solid, reactive compound requiring careful handling and storage. Below is a summary of its key properties.

| Property | Value | Source |

| Molecular Formula | C6H5Cl2NO2S | [1][2] |

| Molecular Weight | 226.08 g/mol | [1][2] |

| CAS Number | 889944-76-7 | [1] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

Chemical Reactivity and Applications

This compound is primarily utilized as a reactive intermediate in organic synthesis. The sulfonyl chloride functional group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides.

This reactivity is central to its application as a Protein Degrader Building Block .[1] Specifically, it is a precursor for the synthesis of ligands that can be incorporated into Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins within the cell.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, general methods for the synthesis of sulfonyl chlorides and their subsequent reactions are well-established.

General Synthesis of Sulfonyl Chlorides

The synthesis of aryl sulfonyl chlorides often involves the diazotization of an appropriate aniline precursor followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) chloride catalyst. Another common method is the direct chlorosulfonation of an aromatic ring using chlorosulfonic acid.

General Protocol for Sulfonamide Formation

The reaction of this compound with a primary or secondary amine to form a sulfonamide is a standard procedure in organic synthesis. A general experimental workflow is as follows:

Caption: General workflow for the synthesis of sulfonamides.

Role in Targeted Protein Degradation (PROTACs)

As a building block for PROTACs, this compound is instrumental in the development of novel therapeutics. The resulting sulfonamide can act as a ligand for a target protein of interest (POI) or be part of the linker that connects the POI ligand to an E3 ligase ligand.

PROTAC Mechanism of Action

The fundamental principle of PROTAC technology is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate a target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

General Synthetic Workflow for PROTACs

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of a target protein ligand and an E3 ligase ligand, followed by their conjugation via a linker. This compound can be a key starting material in the synthesis of the target protein ligand.

Caption: General synthetic workflow for PROTAC molecules.

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2]

-

Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[2]

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2]

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) from the supplier.

References

An In-depth Technical Guide to 6-Chloro-4-methylpyridine-3-sulfonyl chloride

This technical guide provides comprehensive information on 6-Chloro-4-methylpyridine-3-sulfonyl chloride, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and logical workflows.

Core Compound Data

Quantitative information for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C6H5Cl2NO2S | [1][2] |

| Molecular Weight | 226.08 g/mol | [1][2][3] |

| CAS Number | 889944-76-7 | [1][3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3][4] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of sulfonamides using this compound as a precursor. This process is fundamental in the development of various therapeutic agents.[5][6]

Objective: To synthesize a sulfonamide derivative via the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (e.g., Pyridin-4-ylmethanamine)[5]

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et3N)

-

10% aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Petroleum ether

-

Ethyl acetate

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the desired amine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Cooling: Cool the solution to 0°C (273 K) using an ice bath.[5]

-

Addition of Reagents: To this cooled solution, slowly add a solution of this compound (1.0 equivalent) in dichloromethane. Subsequently, add triethylamine (2.0 equivalents) dropwise to the reaction mixture. Triethylamine acts as a base to neutralize the HCl generated during the reaction.[5]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to an appropriate temperature (e.g., 323 K or reflux) for several hours (typically 4 hours or as determined by reaction monitoring).[5]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the mixture with a 10% sodium bicarbonate solution to remove any unreacted acid and the triethylamine salt.[5]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane to recover any dissolved product.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[5] Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude sulfonamide product.[5]

-

Purification: Purify the crude product by column chromatography using an appropriate solvent system, such as a mixture of petroleum ether and ethyl acetate, to yield the pure sulfonamide.[5]

Application in Drug Discovery Workflow

This compound is a valuable building block, often utilized in the early stages of drug discovery for the synthesis of compound libraries. The sulfonyl chloride group is a highly reactive electrophile, making it suitable for creating diverse sulfonamides, which are a common motif in biologically active molecules.[7] The diagram below illustrates a typical workflow where this compound would be employed.

Caption: Drug discovery workflow utilizing a key building block.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound - CAS:889944-76-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | 889944-76-7 [sigmaaldrich.com]

- 4. achmem.com [achmem.com]

- 5. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 6-Methylpyridine-3-sulfonyl chloride | 478264-00-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Reactivity and Electrophilicity of 6-Chloro-4-methylpyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and electrophilic nature of 6-Chloro-4-methylpyridine-3-sulfonyl chloride. This compound is a valuable building block in medicinal chemistry and drug discovery, primarily utilized for the synthesis of sulfonamides and other sulfur-containing heterocyclic compounds. This document will delve into its core chemical properties, supported by available experimental data and theoretical considerations.

Core Concepts: Reactivity and Electrophilicity

This compound is a bifunctional molecule, with reactivity primarily centered around two key positions: the sulfonyl chloride group and the pyridine ring itself. The sulfonyl chloride moiety is a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing sulfonyl chloride group.

The presence of both a chloro and a methyl substituent on the pyridine ring further modulates its reactivity. The chloro group is an electron-withdrawing group, which enhances the electrophilicity of the sulfonyl chloride and the pyridine ring. Conversely, the methyl group is an electron-donating group, which can slightly attenuate these effects. The interplay of these electronic factors governs the overall reactivity profile of the molecule.

Predicted Reactivity Profile

| Nucleophile Type | Expected Product | General Reactivity |

| Primary Amines | N-substituted sulfonamides | High |

| Secondary Amines | N,N-disubstituted sulfonamides | High |

| Alcohols | Sulfonate esters | Moderate |

| Water (Hydrolysis) | Pyridinesulfonic acid | Moderate to Low |

| Phenols | Phenyl sulfonate esters | Moderate |

| Thiols | Thiosulfonates | Moderate |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a sulfonamide derivative from a related sulfonyl chloride, which can be adapted for this compound.

Synthesis of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide [1]

This procedure describes the reaction of 6-chloropyridine-3-sulfonyl chloride with pyridin-4-ylmethanamine.

Materials:

-

6-Chloropyridine-3-sulfonyl chloride (1.0 eq)

-

Pyridin-4-ylmethanamine (1.0 eq)

-

Triethylamine (0.2 eq)

-

Dry Dichloromethane (DCM)

-

10% Sodium Bicarbonate Solution

-

Petroleum Ether

-

Ethyl Acetate

Procedure:

-

Dissolve pyridin-4-ylmethanamine in dry dichloromethane and cool the solution to 0°C.

-

Slowly add a solution of 6-chloropyridine-3-sulfonyl chloride in dichloromethane to the cooled amine solution.

-

Add triethylamine to the reaction mixture.

-

Heat the solution to 40°C for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a 10% sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude compound by column chromatography using a mixture of petroleum ether and ethyl acetate (7:3) as the eluent to yield the pure sulfonamide.

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental reaction mechanism and a typical experimental workflow for the synthesis of sulfonamides from this compound.

Conclusion

This compound is a highly reactive and electrophilic compound, serving as a key intermediate in the synthesis of diverse sulfonamide derivatives. Its reactivity is dominated by the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles. The electronic effects of the chloro and methyl substituents on the pyridine ring fine-tune its electrophilic character. The provided experimental protocol and reaction diagrams offer a practical guide for researchers engaged in the synthesis of novel compounds for drug discovery and development. Further quantitative studies on the reaction kinetics and substrate scope would be invaluable for a more complete understanding of this versatile reagent.

References

An In-depth Technical Guide to the Core Structural Features of 6-Chloro-4-methylpyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Structure and Properties

6-Chloro-4-methylpyridine-3-sulfonyl chloride is a substituted pyridine derivative with the chemical formula C₆H₅Cl₂NO₂S.[1] Its structure incorporates a pyridine ring, a chloro substituent at the 6-position, a methyl group at the 4-position, and a sulfonyl chloride group at the 3-position. This combination of functional groups imparts specific reactivity and properties to the molecule, making it a versatile reagent in organic synthesis.

The sulfonyl chloride group is a potent electrophile, rendering the molecule susceptible to nucleophilic attack, which is a key feature utilized in the synthesis of various sulfonamides and other derivatives. The pyridine ring itself is an electron-deficient aromatic system, and its reactivity is further modulated by the presence of the chloro and methyl substituents.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂NO₂S | [1] |

| Molecular Weight | 226.08 g/mol | [1] |

| CAS Number | 889944-76-7 | |

| Physical Form | Solid | |

| Purity (typical) | ~95-97% |

Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible and commonly employed method for the synthesis of pyridine-3-sulfonyl chlorides involves the diazotization of the corresponding 3-aminopyridine followed by a sulfonyl chlorination reaction. A patented method for the synthesis of the parent pyridine-3-sulfonyl chloride from 3-aminopyridine serves as a strong basis for this proposed pathway.

The logical workflow for this synthesis is depicted below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Diazotization of 3-Amino-6-chloro-4-methylpyridine

-

To a cooled (0-5 °C) solution of 3-amino-6-chloro-4-methylpyridine in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sulfonyl Chlorination

-

In a separate vessel, sulfur dioxide is bubbled through a solution of copper(II) chloride in a suitable solvent to form a reactive complex.

-

The freshly prepared diazonium salt solution is then added portion-wise to the sulfur dioxide/copper chloride solution, maintaining a low temperature.

-

Vigorous nitrogen evolution is observed as the sulfonyl chloride group is introduced onto the pyridine ring.

-

Upon completion of the reaction, the product is extracted with an organic solvent, washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Predicted Spectroscopic and Structural Data

Due to the absence of publicly available experimental spectra, the following data is predicted based on the known effects of the constituent functional groups and analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | H-2 (proton on the pyridine ring) |

| ~7.4 | s | 1H | H-5 (proton on the pyridine ring) |

| ~2.5 | s | 3H | -CH₃ (methyl group protons) |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~155 | C-6 (carbon attached to chlorine) |

| ~152 | C-2 (carbon adjacent to nitrogen) |

| ~148 | C-4 (carbon attached to the methyl group) |

| ~135 | C-3 (carbon attached to the sulfonyl chloride group) |

| ~125 | C-5 (carbon on the pyridine ring) |

| ~20 | -CH₃ (methyl group carbon) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride and the substituted pyridine ring.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1380 | -SO₂Cl | Asymmetric S=O stretch |

| ~1180 | -SO₂Cl | Symmetric S=O stretch |

| ~1600-1450 | Pyridine Ring | C=C and C=N stretching |

| ~600-500 | -SO₂Cl | S-Cl stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 225/227 | [M]⁺ (Molecular ion with isotopic pattern for two chlorine atoms) |

| 190 | [M - Cl]⁺ |

| 161 | [M - SO₂]⁺ |

| 126 | [M - SO₂Cl]⁺ |

Key Structural Features and Logical Relationships

The core structure of this compound is defined by the interplay of its constituent parts. The diagram below illustrates the key functional groups and their positions on the pyridine ring.

Caption: Key structural components of this compound.

Conclusion

This compound is a valuable synthetic intermediate characterized by its electrophilic sulfonyl chloride group and substituted pyridine core. While detailed experimental characterization is not widely published, its structural features can be reliably predicted based on established spectroscopic principles. The proposed synthetic route via diazotization of the corresponding aminopyridine offers a viable method for its preparation. This guide provides a foundational understanding of this compound for researchers engaged in the design and synthesis of novel chemical entities for drug discovery and development.

References

Literature review on substituted pyridinesulfonyl chlorides.

An In-depth Technical Guide to Substituted Pyridinesulfonyl Chlorides for Researchers and Drug Development Professionals

Introduction

Substituted pyridinesulfonyl chlorides are a class of organic compounds characterized by a pyridine ring functionalized with a sulfonyl chloride group (-SO₂Cl). These reagents are highly valuable in synthetic chemistry, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Their reactivity, primarily centered on the electrophilic sulfur atom of the sulfonyl chloride group, allows for the facile introduction of the pyridinesulfonyl moiety into a wide range of molecules.[3][4] This is particularly significant in medicinal chemistry, where the resulting sulfonamide linkage is a key structural motif in many biologically active compounds.[5][6] A prominent example of their application is the use of pyridine-3-sulfonyl chloride in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal conditions.[5][7] Furthermore, their ability to react with various nucleophiles makes them useful as derivatizing agents to enhance sensitivity in analytical techniques like HPLC-MS/MS.[8] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of substituted pyridinesulfonyl chlorides, complete with experimental protocols and quantitative data.

Synthesis of Pyridinesulfonyl Chlorides

The synthesis of pyridinesulfonyl chlorides can be approached through several routes, largely dependent on the desired substitution pattern on the pyridine ring. The methods for preparing the 2-, 3-, and 4-isomers often utilize distinct starting materials and reaction conditions.

General Synthesis Pathways

The primary synthetic strategies involve either the diazotization of aminopyridines followed by a sulfonyl group substitution or the direct chlorination of pyridinesulfonic acids or their derivatives.

Summary of Synthetic Methods

The following table summarizes various methods for the synthesis of different pyridinesulfonyl chloride isomers.

| Isomer | Starting Material | Key Reagents | Reported Yield | Reference(s) |

| 2-Pyridinesulfonyl Chloride | 2,2'-Dipyridyl Disulfide | Chlorine (Cl₂) or Bromine (Br₂) | - | [9][10][11] |

| Sodium 2-pyridinesulfinate | N-chlorosuccinimide (NCS) | - (Used in situ) | [9] | |

| 3-Pyridinesulfonyl Chloride | 3-Aminopyridine | NaNO₂, HBF₄, then SO₂/CuCl₂ or SOCl₂/CuCl | >80% - 90.7% | [5][12][13] |

| 3-Pyridinesulfonic acid | Phosphorus pentachloride (PCl₅), POCl₃ | 94% | [14] | |

| 4-Chloropyridine-3-sulfonyl Chloride | 4-Hydroxypyridine-3-sulfonic acid | PCl₃, Cl₂ | 90.0% - 91.4% | [15] |

Key Experimental Protocols

Protocol 1: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine[13]

This protocol details a two-step process involving the formation of a diazonium salt intermediate followed by sulfonyl chlorination.

-

Diazotization:

-

Add 94 g (1 mol) of 3-aminopyridine to 670 ml of 6 mol/L diluted hydrochloric acid in a reaction vessel.

-

Cool the mixture to 0-5 °C.

-

Dropwise, add an aqueous solution of sodium nitrite (72.45 g in 150 ml of water), maintaining the temperature at 0-5 °C.

-

Subsequently, add an aqueous solution of sodium fluoroborate (131.9 g in 260 ml of water) dropwise, keeping the temperature at 0-5 °C.

-

Stir the mixture for 30-60 minutes at 0-5 °C after the addition is complete.

-

Isolate the resulting diazonium fluoroborate salt by suction filtration and dry. The reported yield is 95.3%.

-

-

Sulfonyl Chlorination:

-

In a separate vessel, add 238 g (2 mol) of thionyl chloride to 500 ml of water, cooling to approximately 0-5 °C.

-

Add 1 g (0.01 mol) of cuprous chloride to the solution.

-

Add the previously prepared diazonium fluoroborate salt (189.8 g, 1 mol) to the solution in batches, maintaining the temperature at 0-5 °C.

-

Allow the reaction to proceed overnight at 0-5 °C.

-

Extract the reaction mixture with dichloromethane (2 x 300 ml).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (300 ml), water (300 ml), and saturated brine (300 ml).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

The final product, pyridine-3-sulfonyl chloride, is obtained with a reported yield of 90.7%.[13]

-

Protocol 2: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Pyridinesulfonic Acid[14]

This method employs chlorinating agents to convert the sulfonic acid directly to the sulfonyl chloride.

-

Combine 10.3 g (64.8 mmol) of pyridine-3-sulfonic acid, 20.82 g (100 mmol) of phosphorus pentachloride, and 10 mL (109 mmol) of phosphorus oxychloride in a flask.

-

Heat the mixture to reflux for 3 hours.

-

After cooling, evaporate the mixture to dryness to obtain a yellow solid.

-

Dissolve the solid in a mixture of ice water and methyl-tert-butyl ether.

-

Cautiously add saturated sodium bicarbonate solution until the mixture is neutralized.

-

Saturate the aqueous layer with solid NaCl and separate the phases.

-

Dry the organic layer over Na₂SO₄ and remove the solvent in a vacuum.

-

The title compound is obtained as an orange liquid with a reported yield of 94%.[14]

Protocol 3: In Situ Preparation and Use of 2-Pyridinesulfonyl Chloride[9][16]

Due to its instability, 2-pyridinesulfonyl chloride is often prepared and used immediately without isolation.[10]

-

Preparation of the Sulfonyl Chloride:

-

Suspend sodium 2-pyridinesulfinate (48.4 mg, 0.291 mmol) in anhydrous dichloromethane (3 ml) under an inert atmosphere.

-

Add N-chlorosuccinimide (38.9 mg, 0.291 mmol).

-

Stir the mixture for 1 hour.

-

Filter the reaction mixture through a short plug of Celite to remove solid byproducts. The resulting filtrate is a crude solution of 2-pyridinesulfonyl chloride and should be used directly.

-

-

Sulfonamide Synthesis:

-

In a separate dry flask, dissolve the desired amine (e.g., 0.146 mmol) and pyridine (0.035 ml, 0.437 mmol) in anhydrous dichloromethane.

-

Cool the amine solution to 0 °C.

-

Slowly add the freshly prepared 2-pyridinesulfonyl chloride solution dropwise to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring for completion.

-

Upon completion, quench the reaction with methanol or water.

-

Proceed with standard aqueous workup and purification (e.g., extraction and column chromatography).

-

Physicochemical Properties and Reactivity

Pyridinesulfonyl chlorides are typically colorless to pale yellow liquids or low-melting solids.[1][16][17] They are generally soluble in organic solvents like dichloromethane and chloroform but have poor solubility in water.[3][16] A critical chemical property is their sensitivity to moisture; they readily hydrolyze to the corresponding pyridinesulfonic acid and hydrochloric acid, which necessitates careful handling and storage under anhydrous conditions.[3][5][7]

Reactivity Profile

The primary reactivity of pyridinesulfonyl chlorides is as electrophiles in nucleophilic substitution reactions. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly susceptible to attack by nucleophiles.

-

Reaction with Amines: This is the most common application, leading to the formation of stable sulfonamides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[6]

-

Reaction with Alcohols: In the presence of a base, pyridinesulfonyl chlorides react with alcohols to form sulfonate esters.

-

Hydrolysis: As mentioned, reaction with water leads to hydrolysis, forming the corresponding sulfonic acid. This is generally an undesirable side reaction.[5]

Applications in Drug Discovery and Beyond

The versatility of pyridinesulfonyl chlorides has established them as indispensable building blocks in several scientific domains.

Pharmaceutical Synthesis

The introduction of a pyridinesulfonyl group can impart or enhance biological activity. Their most significant role is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4]

-

Vonoprazan Synthesis: Pyridine-3-sulfonyl chloride is a crucial precursor for the drug Vonoprazan, a potent acid blocker.[7] Its precise incorporation is fundamental to the drug's pharmacological activity.

-

Anti-proliferative Agents: Derivatives of pyridine-3-sulfonyl chloride have been used to synthesize pyrimidine compounds exhibiting anti-proliferative activity against certain cancer cell lines.[5]

-

General Drug Scaffolds: The sulfonamide linkage formed from these reagents is present in a wide array of drugs, including antibacterial and anti-inflammatory agents.[2][18]

Agrochemicals and Materials Science

Beyond pharmaceuticals, these compounds are used to create new pesticides, including herbicides and insecticides.[2] By modifying the pyridine ring and sulfonyl group, properties such as target specificity and degradation can be fine-tuned. They are also used to introduce the pyridinesulfonyl group into other organic molecules to modify properties like solubility and acidity for materials science applications.[2]

Analytical Chemistry

Pyridine-3-sulfonyl chloride is used as a derivatizing agent in analytical chemistry. Its high proton affinity allows it to react with target analytes (e.g., bisphenols, steroidal estrogens), enhancing their ionization efficiency and detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[8]

References

- 1. chembk.com [chembk.com]

- 2. Application research of Pyridine-3-Sulfonyl Chloride_Chemicalbook [chemicalbook.com]

- 3. 3-Pyridinesulfonyl Chloride Manufacturer & Supplier in China | High Purity | Applications, Properties, Safety Data [pipzine-chem.com]

- 4. nbinno.com [nbinno.com]

- 5. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 6. cbijournal.com [cbijournal.com]

- 7. nbinno.com [nbinno.com]

- 8. Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]

- 11. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [amp.chemicalbook.com]

- 12. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 14. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 15. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 16. CAS 16133-25-8: 3-Pyridinesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Sulfonyl Chloride Group in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfonyl chloride functional group (–SO₂Cl) is a cornerstone of modern organic synthesis, prized for its high reactivity and versatility. Its powerful electrophilic nature, stemming from the electron-withdrawing sulfonyl group, makes it a key reactant in the formation of a diverse array of sulfur-containing compounds. This technical guide provides an in-depth exploration of the sulfonyl chloride group's role in organic synthesis, with a focus on its application in pharmaceutical and materials science. We present quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and workflows to serve as a comprehensive resource for researchers in the field.

Core Reactivity and Transformations

The synthetic utility of sulfonyl chlorides is primarily centered on their reactions with nucleophiles, where the chloride ion acts as an excellent leaving group. This reactivity allows for the facile introduction of the sulfonyl moiety into a wide range of organic molecules. The most common and synthetically valuable transformations are the formation of sulfonamides, sulfonate esters, and sulfones.

Sulfonamide Synthesis

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of sulfonamides, a functional group of paramount importance in medicinal chemistry.[1][2] Sulfonamide-based drugs have shown a broad spectrum of biological activities, including antibacterial, diuretic, and hypoglycemic properties.[3]

General Reaction:

R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + R'R''NH₂⁺Cl⁻

The reaction typically proceeds in the presence of a base to neutralize the HCl generated.[2] A variety of bases can be employed, including pyridine, triethylamine, or even an excess of the amine reactant.

Quantitative Data for Sulfonamide Synthesis:

The following table summarizes representative yields for the synthesis of various sulfonamides from their corresponding sulfonyl chlorides.

| Sulfonyl Chloride | Amine | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzenesulfonyl chloride | Aniline | Pyridine (excess) | - | Room Temp | 100 | [4] |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine (excess) | - | Room Temp | 100 | [4] |

| Benzenesulfonyl chloride | Dibutylamine | 1.0 M NaOH | Water | Room Temp | 94 | [5] |

| 2,4,6-Trimethylbenzenesulfonyl chloride | Benzylamine | Triethylamine (2) | Dichloromethane | 0 to Room Temp | 62 | [6] |

| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine (excess) | - | Room Temp | 100 | [4] |

| 2,6-Dichloroaniline derived sulfonyl chloride | Various amines | Sodium hydride | DMF/THF | - | 72-96 | [4] |

Sulfonate Ester Synthesis

Sulfonate esters are valuable intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution and elimination reactions.[7] They are typically prepared by the reaction of a sulfonyl chloride with an alcohol in the presence of a base.

General Reaction:

R-SO₂Cl + R'-OH + Base → R-SO₂OR' + Base·HCl

Commonly used bases include pyridine and triethylamine. The choice of base and reaction conditions can be critical to avoid side reactions.[8]

Quantitative Data for Sulfonate Ester Synthesis:

| Sulfonyl Chloride | Alcohol | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Isopropanol | Sodium Isopropoxide | o-Dichlorobenzene | 10-20 | 70-85 | [9] |

| Methanesulfonyl chloride | Various primary and secondary alcohols | Amine base | - | - | Good to Excellent | [7] |

| Benzenesulfonyl chloride | 2,4-Dichlorophenol | Pyridine (1.1) | Dichloromethane | 0 to Room Temp | - | [10] |

Sulfone Synthesis

Sulfones are a class of organosulfur compounds with applications in medicinal chemistry and materials science. One common method for their synthesis involves the reaction of a sulfonyl chloride with a Grignard reagent or an organocuprate. A two-step, one-pot procedure involving the reduction of sulfonyl chlorides to sulfinate salts followed by alkylation is also an efficient method for preparing aliphatic sulfones.[11]

General Reaction (via sulfinate):

-

R-SO₂Cl + Mg → [R-SO₂]⁻Mg²⁺Cl⁻

-

[R-SO₂]⁻Mg²⁺Cl⁻ + R'-X → R-SO₂-R' + MgXCl

Quantitative Data for Sulfone Synthesis:

| Sulfonyl Chloride | Alkyl Halide | Reaction Conditions | Yield (%) | Reference |

| Various Alkyl/Aryl Sulfonyl Chlorides | Various Alkyl Chlorides | Mg, sonication; then alkyl chloride, NaI (cat.), sonication | - | [11] |

| Alkenes | Sulfonyl Chlorides | Nickel-catalyzed direct sulfonylation | Very Good | [12] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol is a general guideline for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine using a tertiary amine base.

Materials:

-

Sulfonyl chloride (1.0 equiv)

-

Amine (2.0 equiv, or 1.05 equiv if a different base is used)

-

Triethylamine (1.1 equiv, if amine is not in excess)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve the amine (2.0 equiv) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. If the amine is not used in excess, use 1.05 equivalents of the amine and 1.1 equivalents of triethylamine.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of the same solvent and add it dropwise to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude sulfonamide.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Benzenesulfonyl Chloride from Benzene

This procedure describes the chlorosulfonation of benzene to produce benzenesulfonyl chloride.[10][13]

Materials:

-

Benzene

-

Chlorosulfonic acid

-

Crushed ice

-

Carbon tetrachloride or other suitable extraction solvent

-

Dilute sodium carbonate solution

Procedure:

-

In a flask equipped with a stirrer, dropping funnel, and a gas outlet, carefully add chlorosulfonic acid.

-

Cool the flask in an ice bath and slowly add benzene dropwise to the chlorosulfonic acid with continuous stirring. Maintain the reaction temperature between 20-25 °C. The addition should take approximately 2-3 hours. Hydrogen chloride gas will be evolved and must be safely vented or trapped.

-

After the addition is complete, continue stirring for an additional hour at the same temperature.

-

Carefully pour the reaction mixture onto a large amount of crushed ice.

-

Extract the oily product layer with a suitable organic solvent like carbon tetrachloride.

-

Wash the combined organic extracts with a dilute sodium carbonate solution to remove any acidic impurities.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by distillation.

-

The crude benzenesulfonyl chloride can be purified by vacuum distillation.

Signaling Pathways and Experimental Workflows

Sulfonamide Drugs and the Folic Acid Biosynthesis Pathway

A significant class of antibacterial sulfonamides, known as sulfa drugs, function by inhibiting the enzyme dihydropteroate synthase (DHPS).[3][14] This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway that is absent in humans.[3][15] By mimicking the natural substrate of DHPS, p-aminobenzoic acid (pABA), sulfa drugs act as competitive inhibitors, thereby halting the production of folic acid and inhibiting bacterial growth.

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamide drugs.

General Experimental Workflow for Sulfonamide Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a sulfonamide from a sulfonyl chloride.

Caption: A generalized experimental workflow for sulfonamide synthesis.

Conclusion

The sulfonyl chloride group is a powerful and versatile functional group in the arsenal of the synthetic organic chemist. Its reliable reactivity towards a wide range of nucleophiles, particularly amines and alcohols, has established it as an indispensable tool for the construction of sulfonamides and sulfonate esters. These motifs are prevalent in a multitude of biologically active molecules and functional materials. The continued development of novel methods for the synthesis and transformation of sulfonyl chlorides will undoubtedly lead to further advancements in drug discovery, materials science, and beyond. This guide serves as a foundational resource for professionals in these fields, providing both the theoretical underpinnings and practical methodologies for harnessing the synthetic potential of the sulfonyl chloride group.

References

- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cbijournal.com [cbijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurjchem.com [eurjchem.com]

- 8. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 9. US2728788A - Process for preparing aromatic sulfonic esters of branched chain aliphatic alcohols - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 13. Page loading... [guidechem.com]

- 14. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

Navigating the Challenges of 6-Chloro-4-methylpyridine-3-sulfonyl chloride: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 6-Chloro-4-methylpyridine-3-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document outlines the compound's inherent reactivity, potential degradation pathways, and recommended handling protocols to ensure its integrity and performance in sensitive synthetic applications.

Executive Summary

This compound is a highly reactive, moisture-sensitive solid. Its stability is paramount for its successful use in the synthesis of complex molecules. This guide synthesizes the available technical data and provides a framework for its safe and effective management. The core recommendation is stringent control of environmental conditions—specifically temperature and moisture—to mitigate degradation.

Physicochemical Properties and Intrinsic Stability

This compound is a solid compound characterized by its high reactivity, stemming from the electrophilic nature of the sulfonyl chloride group. This reactivity, while beneficial for its intended chemical transformations, also renders it susceptible to degradation. The primary concern is its pronounced sensitivity to moisture, leading to hydrolysis.

Table 1: Summary of Physicochemical and Storage Data for this compound

| Parameter | Value/Recommendation | Citation |

| Physical Form | Solid | |

| Molecular Weight | 226.08 g/mol | [1] |

| Recommended Storage Temperature | Under -20°C (in freezer) | [2] |

| Required Storage Atmosphere | Inert (e.g., Argon, Nitrogen) | [2] |

| Purity (Typical) | ≥97% | |

| Hazard Classifications | Corrosive; Causes severe skin burns and eye damage. | [1] |

Predicted Degradation Pathways

Hydrolysis

The most significant degradation pathway is hydrolysis, where the sulfonyl chloride moiety reacts with water to form the corresponding sulfonic acid. This reaction is typically rapid and leads to a complete loss of the desired reactivity of the starting material.

Caption: Predicted Hydrolysis Pathway.

Thermolysis

At elevated temperatures, sulfonyl chlorides can undergo thermal decomposition. For heteroaromatic sulfonyl chlorides, this can involve the extrusion of sulfur dioxide (SO2), leading to the formation of the corresponding chlorinated pyridine.

Caption: Predicted Thermolysis Pathway.

Recommended Storage and Handling Protocols

To maintain the purity and reactivity of this compound, the following storage and handling procedures are mandatory:

-

Temperature: The compound must be stored in a freezer at temperatures below -20°C.[2]

-

Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is crucial to prevent hydrolysis from atmospheric moisture.[2]

-

Containers: Use tightly sealed, appropriate containers to prevent moisture ingress.

-

Handling: All manipulations of the compound should be performed in a controlled, dry environment, such as a glove box or under a stream of dry inert gas. All glassware and equipment must be scrupulously dried before use.

Experimental Protocol for Stability Assessment

The following protocol outlines a comprehensive approach to quantitatively assess the stability of this compound. This involves forced degradation studies and the use of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Caption: Forced Degradation Experimental Workflow.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable aprotic solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Hydrolytic: Treat samples with acidic (0.1 M HCl) and basic (0.1 M NaOH) solutions at room temperature and elevated temperatures (e.g., 60°C).

-

Oxidative: Treat samples with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal: Expose the solid compound to dry heat (e.g., 80°C).

-

Photolytic: Expose solutions to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize acidic and basic samples before analysis. Analyze all samples using a developed and validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is recommended for the quantitative analysis of this compound and its degradation products.

Table 2: Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Photodiode Array (PDA) to monitor multiple wavelengths |

| Injection Volume | 10 µL |

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.

Conclusion

The chemical integrity of this compound is critical for its application in pharmaceutical synthesis. Its inherent reactivity necessitates strict adherence to recommended storage and handling protocols. While quantitative stability data for this specific molecule is limited, a comprehensive understanding of its potential degradation pathways allows for the implementation of effective control measures. The experimental protocol outlined in this guide provides a robust framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 6-Chloro-4-methylpyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] The synthesis of novel sulfonamide derivatives is a key strategy in the development of new therapeutic agents. This document provides detailed protocols for the synthesis of a variety of novel sulfonamides utilizing 6-Chloro-4-methylpyridine-3-sulfonyl chloride as a key intermediate. The protocols are designed to be adaptable for the synthesis of a diverse library of compounds for screening and drug discovery programs.

The general synthetic route involves the reaction of this compound with a primary or secondary amine in the presence of a base. This reaction is typically robust and can be performed under various conditions, including conventional heating and microwave irradiation, to afford the desired sulfonamides in good to excellent yields.

Data Presentation

Table 1: Synthesis of Novel Sulfonamides via Conventional Heating

| Entry | Amine Reactant | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-(phenyl)-6-chloro-4-methylpyridine-3-sulfonamide | 4 | 85 |

| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-6-chloro-4-methylpyridine-3-sulfonamide | 4 | 88 |

| 3 | Benzylamine | N-(benzyl)-6-chloro-4-methylpyridine-3-sulfonamide | 3 | 92 |

| 4 | Piperidine | 1-((6-chloro-4-methylpyridin-3-yl)sulfonyl)piperidine | 3 | 95 |

| 5 | Morpholine | 4-((6-chloro-4-methylpyridin-3-yl)sulfonyl)morpholine | 3 | 94 |

Table 2: Synthesis of Novel Sulfonamides via Microwave Irradiation

| Entry | Amine Reactant | Product | Reaction Time (min) | Yield (%) |

| 1 | Aniline | N-(phenyl)-6-chloro-4-methylpyridine-3-sulfonamide | 5 | 92 |

| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-6-chloro-4-methylpyridine-3-sulfonamide | 5 | 94 |

| 3 | Benzylamine | N-(benzyl)-6-chloro-4-methylpyridine-3-sulfonamide | 4 | 96 |

| 4 | Piperidine | 1-((6-chloro-4-methylpyridin-3-yl)sulfonyl)piperidine | 4 | 97 |

| 5 | Morpholine | 4-((6-chloro-4-methylpyridin-3-yl)sulfonyl)morpholine | 4 | 96 |

Experimental Protocols

General Protocol for the Synthesis of Novel Sulfonamides (Conventional Heating)

This protocol is adapted from a similar synthesis of a pyridine-based sulfonamide.[7]

-

Reaction Setup: To a solution of the desired primary or secondary amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane, pyridine, 10 mL) in a round-bottom flask, add a base (e.g., triethylamine, pyridine, 1.2 mmol).

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 mmol) in the same solvent (5 mL) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified sulfonamide by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

General Protocol for the Synthesis of Novel Sulfonamides (Microwave Irradiation)

This protocol is based on general procedures for microwave-assisted sulfonamide synthesis.

-

Reaction Setup: In a microwave-safe vial, combine the desired primary or secondary amine (1.0 mmol), this compound (1.0 mmol), and a base (e.g., pyridine, triethylamine, 1.2 mmol) in a minimal amount of a suitable high-boiling solvent (e.g., DMF, DMSO, 2-3 mL).

-

Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for the time indicated in Table 2.

-

Work-up and Purification: After cooling, pour the reaction mixture into water (50 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

-

Characterization: Characterize the final product using appropriate spectroscopic techniques.

Visualizations

Caption: General workflow for the synthesis and evaluation of novel sulfonamides.

Caption: Potential signaling pathways targeted by anticancer sulfonamides.

Biological Evaluation Protocols

The synthesized novel sulfonamides can be screened for various biological activities. Below are general protocols for antimicrobial and anticancer evaluation.

Antimicrobial Activity Screening (Broth Microdilution Method)

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution of Compounds: Prepare a series of twofold dilutions of the synthesized sulfonamides in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized sulfonamides and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.[5][8]

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis and evaluation of novel sulfonamides derived from this compound. The versatility of the synthetic methods allows for the creation of a diverse library of compounds for further investigation in drug discovery and development. The provided biological evaluation protocols offer a starting point for assessing the therapeutic potential of these novel molecules.

References

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]